6-Bromoquinolin-4-ol: A Technical Guide for Researchers
6-Bromoquinolin-4-ol: A Technical Guide for Researchers
Introduction: 6-Bromoquinolin-4-ol is a heterocyclic organic compound that holds significant interest for researchers in medicinal chemistry, drug development, and materials science. As a derivative of the quinoline scaffold, a privileged structure in numerous bioactive molecules, it serves as a crucial intermediate in the synthesis of a wide range of functionalized compounds.[1][2] Its chemical architecture, featuring a bromine substituent and a hydroxyl group on the quinoline core, allows for diverse chemical modifications, making it a versatile building block for creating novel therapeutic agents and functional materials.[3][4] This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and key reactions of 6-Bromoquinolin-4-ol.
Core Chemical and Physical Properties
6-Bromoquinolin-4-ol exists in tautomeric equilibrium with its keto form, 6-Bromo-4(1H)-quinolone. This property is reflected in its various registered synonyms. The compound is typically a stable, solid material under standard laboratory conditions.
| Property | Data | Reference(s) |
| CAS Number | 145369-94-4 | [5][6] |
| Molecular Formula | C₉H₆BrNO | [5][6] |
| Molecular Weight | 224.05 g/mol | [1][5] |
| Appearance | White to light yellow or tan powder/crystal. | [1] |
| Melting Point | 283°C (lit.) | [1][5] |
| Boiling Point | 370.7 ± 22.0 °C (Predicted) | [1] |
| Density | 1.705 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 3.83 ± 0.40 (Predicted) | [1] |
| Storage Conditions | Room temperature, sealed in a dry, dark place. | [1][7] |
| InChIKey | XKLBNOHKHRAXKK-UHFFFAOYSA-N | [5] |
| SMILES | BrC1=CC=C2NC=CC(=O)C2=C1 | [5] |
Molecular Structure and Reactivity
The structure of 6-Bromoquinolin-4-ol is characterized by a quinoline ring system substituted with a bromine atom at the 6-position and a hydroxyl group at the 4-position. This hydroxyl group leads to significant keto-enol tautomerism, with the equilibrium favoring the 6-bromo-4(1H)-quinolone form.
Keto-Enol Tautomerism of 6-Bromoquinolin-4-ol.
The compound's reactivity is primarily dictated by the hydroxyl group and the activated quinoline ring. The hydroxyl group can be readily converted into a leaving group, such as a chloro group, which is a common strategy for subsequent nucleophilic substitution reactions. This makes 6-Bromoquinolin-4-ol a key precursor for compounds like 6-bromo-4-chloroquinoline, an essential intermediate for more complex molecules.[3]
Key reaction: Conversion to 6-Bromo-4-chloroquinoline.
Experimental Protocols
Synthesis of 6-Bromoquinolin-4-ol via Decarboxylation
This protocol details the synthesis of 6-Bromoquinolin-4-ol from 6-bromo-4-hydroxyquinoline-3-carboxylic acid.[1] The high-temperature reaction in diphenyl ether facilitates the decarboxylation of the starting material.
Workflow for the synthesis of 6-Bromoquinolin-4-ol.
Methodology:
-
Reaction Setup: In a 100 mL round-bottomed flask, place 6-bromo-4-hydroxyquinoline-3-carboxylic acid (5.0 g, 18.73 mmol) and add diphenyl ether (30 mL).[1]
-
Heating: Heat the reaction mixture to 260°C and stir for 2 hours.[1]
-
Precipitation: After the reaction is complete, cool the mixture to 60°C. Add petroleum ether (30 mL) to precipitate the product.[1]
-
Filtration and Washing: Collect the resulting suspended solid by filtration. Wash the solid sequentially with petroleum ether and then with ethyl acetate.[1]
-
Drying: Dry the final product under reduced pressure to yield 6-bromoquinolin-4-ol as a brown solid (typical yield: ~77%).[1]
-
Analysis: The product can be characterized by ESI-MS, which should show a peak at m/z = 224 [M + H]⁺.[1]
General Protocol for Spectroscopic Analysis
While specific, fully assigned spectra for 6-Bromoquinolin-4-ol are not consolidated in all public databases, the following represents generalized protocols for acquiring key spectroscopic data, adapted from methods for similar quinoline structures.[8]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 6-Bromoquinolin-4-ol in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A typical spectral width would be 0-12 ppm. Sufficient scans should be averaged to achieve a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. The spectral width is typically set to 0-200 ppm.
B. Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation using LC-MS.
-
Ionization: Use Electrospray Ionization (ESI) in positive mode to generate the [M+H]⁺ ion.
-
Mass Analysis: Analyze the ionized fragments based on their mass-to-charge ratio (m/z). The expected molecular ion peak for C₉H₆BrNO will show a characteristic isotopic pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br).
Applications in Drug Development and Research
6-Bromoquinolin-4-ol is a valuable starting material for synthesizing compounds with potential therapeutic applications. The quinolinone core is known for a range of biological activities.[9]
-
Antimicrobial Agents: Derivatives of 6-bromoquinolin-4-ol have been synthesized and evaluated for their antibacterial properties against clinically relevant resistant strains such as ESBL-producing E. coli and MRSA.[4]
-
Anticancer Research: The broader class of quinoline and quinolinone derivatives is present in several anticancer agents. The bromine atom at the C6 position can enhance cytotoxic effects in certain molecular contexts.[9]
-
Kinase Inhibitors: The compound serves as an intermediate in the synthesis of potent kinase inhibitors. For example, it is a precursor to 6-bromo-4-iodoquinoline, a key fragment for synthesizing GSK2126458, a PI3K/mTOR inhibitor.[2]
References
- 1. 6-BROMO-4-HYDROXYQUINOLINE | 145369-94-4 [chemicalbook.com]
- 2. atlantis-press.com [atlantis-press.com]
- 3. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. 6-Bromoquinolin-4-ol| CAS No:145369-94-4|ZaiQi Bio-Tech [chemzq.com]
- 6. scbt.com [scbt.com]
- 7. 145369-94-4|6-Bromoquinolin-4-ol|BLD Pharm [bldpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
